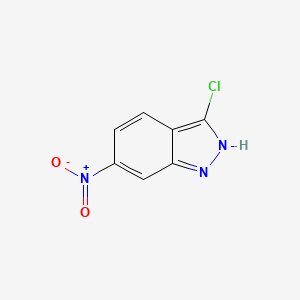

3-Chloro-6-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTQINLHMGQUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198632 | |

| Record name | 1H-Indazole, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-68-5 | |

| Record name | 3-Chloro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50593-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050593685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50593-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 3-chloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 3-Chloro-6-nitro-1H-indazole: Properties, Synthesis, and Applications

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Molecules incorporating this framework are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this important class of compounds, this compound has emerged as a particularly valuable and versatile building block for synthetic and medicinal chemists.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and key applications of this compound, grounding theoretical concepts in practical, field-proven methodologies.

Physicochemical and Structural Properties

The reactivity and utility of this compound are direct consequences of its unique molecular architecture. The molecule consists of a 1H-indazole core substituted with a chlorine atom at the 3-position and a nitro group at the 6-position. The electron-withdrawing nature of both the nitro group and the pyrazole ring system significantly influences the electron density of the molecule, rendering the C3-chloro group susceptible to nucleophilic displacement—a key feature exploited in its synthetic applications. The non-substituted indazole predominantly exists as the 1H-tautomer, a characteristic that generally extends to its derivatives.[4]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50593-68-5 | [6] |

| Molecular Formula | C₇H₄ClN₃O₂ | [7][8] |

| Molecular Weight | 197.58 g/mol | [7][8] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 351 K (78 °C) | [4][9] |

| Solubility | Soluble in organic solvents like THF, Ethyl Acetate | [4][6] |

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, have been used to confirm the structure of this compound and its derivatives.[6][8]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the direct chlorination of its parent compound, 6-nitro-1H-indazole. This transformation is typically achieved using an alkaline solution of sodium hypochlorite.

Causality of the Experimental Design

The choice of reagents and conditions is critical for a successful and high-yield synthesis.

-

Sodium Hydroxide (NaOH): 6-nitro-1H-indazole is deprotonated by NaOH to form the corresponding sodium salt. This step is crucial as it increases the electron density of the indazole ring, making it more susceptible to electrophilic attack by the chlorinating agent. The formation of the red-colored solution is a visual indicator of this deprotonation.[6]

-

Sodium Hypochlorite (NaOCl): This serves as the source of the electrophilic chlorine. In the basic medium, it provides the "Cl⁺" equivalent required for the reaction.

-

Low Temperature (0 °C): The reaction is conducted at low temperatures to control its rate and minimize the formation of potential side products, thus ensuring higher purity of the target compound.[6]

-

Acidification: After the reaction, the mixture is neutralized with dilute hydrochloric acid to a pH of 7. This protonates the indazolide anion, precipitating the neutral this compound product, which is less soluble in the aqueous medium.[6]

Detailed Experimental Protocol: Synthesis from 6-nitro-1H-indazole

-

Preparation: Add 6-nitro-1H-indazole (5.0 g, 31 mmol) to a 150 mL aqueous solution of sodium hydroxide (5.0 g).[6]

-

Dissolution: Heat the mixture gently until a clear, red-colored solution is formed, indicating the formation of the sodium salt of the indazole.[6]

-

Cooling: Cool the reaction mixture in an ice-water bath for approximately 15 minutes until the temperature stabilizes around 0 °C.[6]

-

Chlorination: Slowly add sodium hypochlorite solution (60 mL, 5.25%, 45 mmol) to the cooled reaction mixture. Maintain constant stirring and keep the temperature at 0 °C for 5 hours.[6]

-

Neutralization: Upon completion, carefully adjust the pH of the reaction mixture to 7 using dilute hydrochloric acid.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with distilled water, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting residue by column chromatography to yield this compound.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Derivatization

The primary utility of this compound lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The most significant reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C3 position. Aryl halides are typically unreactive towards nucleophiles, but in this case, the C3-Cl bond is highly activated.[10]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]

-

Addition: A nucleophile attacks the electron-deficient carbon atom at the C3 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group at the C6 position and the pyrazole ring nitrogens, which is crucial for its stability.[11]

-

Elimination: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.[12]

The presence of the nitro group in the para position relative to the leaving group is key to this activation, as it provides effective resonance stabilization for the anionic intermediate.[11]

Caption: General mechanism for SNAr at the C3 position.

N-Alkylation Reactions

The proton on the N1 nitrogen of the indazole ring is acidic and can be removed by a base. The resulting anion can then be alkylated by reacting with various alkyl halides, such as allyl bromide or bromoethane, to produce N1-substituted derivatives.[4][13] This reaction provides another site for molecular diversification.

Detailed Experimental Protocol: N-allylation

-

Setup: Dissolve this compound (5 mmol) in tetrahydrofuran (THF, 40 ml).[4][9]

-

Reagents: Add potassium carbonate (10 mmol) as a base, tetra-n-butylammonium bromide (0.5 mmol) as a phase-transfer catalyst, and allyl bromide (10 mmol).[4][9]

-

Reaction: Stir the mixture at room temperature for 24 hours.[9]

-

Workup: Filter the mixture to remove solids and remove the THF under vacuum.

-

Purification: Purify the crude product by chromatography on silica gel to obtain 1-Allyl-3-chloro-6-nitro-1H-indazole.[9]

Applications in Drug Discovery

The dual reactivity at the N1 and C3 positions makes this compound a powerful starting material for generating libraries of diverse compounds for biological screening.

Development of Antileishmanial Agents

A significant application of this scaffold is in the synthesis of novel compounds with potential antileishmanial activity.[1][3][5] Leishmaniasis is a parasitic disease with limited treatment options, making the search for new drugs a global health priority.[3]

Researchers have utilized this compound as a core structure to synthesize derivatives containing other heterocyclic rings like isoxazolines, isoxazoles, and 1,2,3-triazoles.[2][3][5] These new molecular entities are then tested for their ability to inhibit the growth of Leishmania parasites.[2][3]

Strategic Approach: The synthetic strategy often involves first modifying the indazole at the N1 position to introduce a functional group suitable for cycloaddition reactions. The highly reactive C3-chloro group can be retained or substituted in a later step. Molecular docking studies suggest that these indazole derivatives may act by inhibiting essential parasite enzymes, such as trypanothione reductase (TryR).[1][3]

Caption: Workflow for drug discovery using the indazole scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity at the C3 and N1 positions make it an ideal starting point for the construction of complex molecular architectures. As demonstrated by its successful application in the development of potential antileishmanial agents, this scaffold provides a robust platform for generating chemical diversity. For drug development professionals and researchers, a thorough understanding of the principles laid out in this guide is essential for fully harnessing the synthetic potential of this compound in the quest for novel therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 7. 1H-Indazole, 3-chloro-6-nitro- | C7H4ClN3O2 | CID 96652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1-Allyl-3-chloro-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. gacariyalur.ac.in [gacariyalur.ac.in]

- 13. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-6-nitro-1H-indazole

Abstract: This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 3-chloro-6-nitro-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug development, notably for its role in developing novel antileishmanial candidates.[1][2] We will dissect a reliable and efficient two-step synthetic pathway, beginning with the formation of the key intermediate, 6-nitro-1H-indazole, followed by its regioselective chlorination. This document is structured to provide not just a protocol, but a causal understanding of the experimental choices, ensuring both reproducibility and safety for researchers in the field.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. The primary disconnection strategy focuses on the carbon-chlorine bond at the C3 position, identifying 6-nitro-1H-indazole as the immediate precursor. This precursor, in turn, can be traced back to a suitably substituted aniline, specifically 2-methyl-5-nitroaniline, via a classical diazotization and intramolecular cyclization reaction. This approach is favored for its high regioselectivity and use of readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Intermediate, 6-Nitro-1H-indazole

The formation of the indazole core is the foundational stage of this synthesis. The chosen method involves the diazotization of 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine) in acetic acid, which proceeds through an in-situ cyclization to yield the desired 6-nitro-1H-indazole.[3]

Mechanistic Rationale

The reaction is initiated by the conversion of the primary aromatic amine of 2-methyl-5-nitroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a mineral acid or, in this case, acetic acid).[4][5] The resulting diazonium species is unstable and, rather than participating in an intermolecular reaction, undergoes a spontaneous intramolecular electrophilic cyclization. The adjacent methyl group provides the carbon nucleophile that attacks the terminal nitrogen of the diazo group, leading to ring closure and subsequent deprotonation to form the aromatic indazole ring system. The low temperature (0-5 °C) is critical to control the reactivity of the diazonium intermediate and prevent its premature decomposition or unwanted side reactions.[4]

Experimental Workflow: 6-Nitro-1H-indazole Synthesis

The following workflow diagram outlines the key operational stages for the synthesis of the 6-nitro-1H-indazole intermediate.

Caption: Experimental workflow for the synthesis of 6-nitro-1H-indazole.

Detailed Experimental Protocol

Adapted from established procedures for nitroindazole synthesis.[3][6][7]

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.066 mol) of 2-methyl-5-nitroaniline in 300 mL of glacial acetic acid.

-

Cooling: Cool the resulting solution in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range during the next step.[5]

-

Diazotization: In a separate beaker, prepare a solution of 4.7 g (0.068 mol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The reaction mixture is then allowed to stand at room temperature for 3 days.

-

Work-up and Isolation: Concentrate the solution on a rotary evaporator under reduced pressure. To the resulting residue, add 100 mL of cold water and stir vigorously to form a slurry.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 60 °C. This procedure typically yields 6-nitro-1H-indazole as a yellow solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-5-nitroaniline | [3] |

| Molar Mass | 152.15 g/mol | - |

| Typical Yield | 90-98% | [3][6] |

| Appearance | Yellow Solid | [6] |

| Melting Point | ~208 °C | [7] |

Part II: Synthesis of this compound

The final step is the regioselective chlorination of the 6-nitro-1H-indazole intermediate. This transformation is efficiently achieved using an aqueous solution of sodium hypochlorite in a basic medium.[8]

Mechanistic Rationale

The C3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is performed in the presence of sodium hydroxide, which deprotonates the indazole at the N1 position, forming the indazolide anion. This anion enhances the electron density of the heterocyclic ring, making it more nucleophilic and highly activated towards electrophilic attack. Sodium hypochlorite (NaOCl) serves as the source of the electrophilic chlorine species (Cl+). The indazolide anion attacks the electrophilic chlorine, leading to the formation of the C-Cl bond exclusively at the C3 position. Subsequent acidification of the reaction mixture neutralizes the excess base and protonates the N1 position to yield the final product.

Experimental Workflow: Chlorination

The following workflow diagram illustrates the key stages of the chlorination reaction.

Caption: Experimental workflow for the chlorination of 6-nitro-1H-indazole.

Detailed Experimental Protocol

This protocol is a self-validating system based on a proven method.[8]

-

Anion Formation: To a 250 mL flask, add 6-nitro-1H-indazole (5.0 g, 31 mmol) and an aqueous solution of sodium hydroxide (5.0 g in 150 mL of water). Heat the mixture gently until a clear, red-colored solution is formed, indicating the formation of the indazolide anion.

-

Cooling: Cool the reaction mixture in an ice-water bath for at least 15 minutes, until the internal temperature is stable at or near 0 °C.

-

Chlorination: Slowly add sodium hypochlorite solution (60 mL of a 5.25% solution, ~45 mmol) to the cold, stirred reaction mixture. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Monitoring: Stir the reaction mixture continuously at 0 °C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully adjust the pH of the mixture to 7 using dilute hydrochloric acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with distilled water (1 x 100 mL), and then with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as the final product.

Quantitative & Characterization Data

| Parameter | Value | Reference |

| Starting Material | 6-Nitro-1H-indazole | [8] |

| Molar Mass | 163.13 g/mol | - |

| Product Molar Mass | 197.58 g/mol | - |

| Typical Yield | 92% | [8] |

| Appearance | Yellow Crystals | [9] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.93 (m, 1H), 8.02 (m, 1H), 8.50 (m, 1H), 14.01 (s, 1H) | [8] |

| Mass Spec (DCI/NH₃) | m/z 197 [M+H]⁺ | [8] |

Safety and Handling Precautions

Professional laboratory practice requires strict adherence to safety protocols. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Substance/Process | Hazard | Precautionary Measures | Reference |

| Nitroaromatics | Toxic, potential for explosive decomposition upon heating. | Avoid inhalation of dust and skin contact. Do not heat excessively. | [10][11] |

| Sodium Hypochlorite | Corrosive, strong oxidizer. Reacts with acid to produce toxic chlorine gas. | Handle with care, avoid contact with skin and eyes. Do not mix directly with acid. | - |

| Diazonium Salts | Potentially explosive, especially when dry. | Synthesize in situ and use immediately in solution. Never attempt to isolate the solid diazonium salt. | [4] |

| Solvents (Ethyl Acetate, etc.) | Flammable. | Keep away from ignition sources. Use in a well-ventilated area. | [12] |

| General Handling | Toxic if swallowed, inhaled, or in contact with skin. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [11][13] |

Conclusion

This guide details a robust and high-yielding two-step synthesis for this compound. The pathway leverages a classical indazole ring formation via diazotization followed by a highly regioselective electrophilic chlorination. By understanding the underlying mechanisms and adhering to the detailed protocols and safety measures, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

- 1. Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data of 3-Chloro-6-nitro-1H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-6-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic aromatic compounds that are isosteric with purines and other biologically important molecules. The presence of the chloro and nitro groups, along with the indazole core, imparts unique electronic and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for each carbon atom, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 14.01 | Singlet | 1H | N1-H |

| 8.50 | Multiplet | 1H | H-7 |

| 8.02 | Multiplet | 1H | H-5 |

| 7.93 | Multiplet | 1H | H-4 |

Interpretation of ¹H NMR Spectrum: The downfield chemical shift of the N-H proton at 14.01 ppm is characteristic of the acidic proton of the indazole ring in DMSO-d₆. The aromatic protons at positions 4, 5, and 7 show complex splitting patterns (multiplets) due to spin-spin coupling. The electron-withdrawing nature of the nitro group at position 6 and the chloro group at position 3 significantly influences the chemical shifts of the neighboring protons, causing them to resonate at lower fields.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for this compound have been reported in the literature.[1]

| Assignment |

| C-3 |

| C-3a |

| C-4 |

| C-5 |

| C-6 |

| C-7 |

| C-7a |

Note: Specific chemical shift values for this compound are found in the cited literature and are typically observed in DMSO-d₆.

Interpretation of ¹³C NMR Spectrum: The carbon atoms in the indazole ring system are expected to have distinct chemical shifts based on their electronic environment. The carbon atom attached to the chlorine (C-3) will be significantly affected, as will the carbons in proximity to the nitro group (C-5, C-6, and C-7). The quaternary carbons (C-3a and C-7a) will also have characteristic chemical shifts.

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

A small amount of this compound is finely ground with potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3300 | N-H Stretch | Indazole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1550-1500 & ~1350-1300 | N-O Stretch (asymmetric & symmetric) | Nitro Group (NO₂) |

| ~800-700 | C-Cl Stretch | Aryl Halide |

Interpretation of IR Spectrum: The IR spectrum is expected to be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and provide clear evidence for its presence. The N-H stretching vibration of the indazole ring is also a key feature, appearing as a broad band in the high-frequency region. The aromatic C-H and C=C stretching vibrations will be present in their typical regions. The C-Cl stretch appears at lower wavenumbers.

Caption: Key functional groups and their expected IR vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

Instrumentation and Data Acquisition:

-

Mass spectra can be acquired using various ionization techniques. For this compound, Direct Chemical Ionization (DCI) with ammonia as the reagent gas is a suitable method.

-

The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer.

Mass Spectrometry Data

The mass spectrum provides the molecular weight of the compound.

| m/z | Ion |

| 197 | [M+H]⁺ |

Interpretation of Mass Spectrum: The molecular weight of this compound is 197.58 g/mol . The observed peak at m/z 197 corresponds to the protonated molecule ([M+H]⁺), which is consistent with the expected molecular formula of C₇H₄ClN₃O₂.[2] The isotopic pattern of the molecular ion peak would also show the characteristic presence of a chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated structural characterization of this compound. The combined analysis of NMR, IR, and Mass Spectrometry data confirms the molecular structure and provides the necessary foundation for its use in further research and development in the pharmaceutical industry. The detailed protocols and interpretations serve as a valuable resource for scientists working with this important heterocyclic compound.

References

An In-Depth Technical Guide to the Tautomeric Landscape of 3-Chloro-6-nitro-1H-indazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2][3] The phenomenon of tautomerism in these scaffolds significantly influences their physicochemical properties, receptor binding affinity, and metabolic stability, making a thorough understanding of their tautomeric behavior critical for rational drug design. This technical guide provides a comprehensive exploration of the tautomers of 3-chloro-6-nitro-1H-indazole, a key intermediate in the synthesis of novel therapeutic agents.[2][4] We will delve into the theoretical underpinnings of its tautomeric forms, present robust experimental protocols for their synthesis and characterization, and analyze the factors governing their equilibrium. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of indazole-based pharmaceuticals.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

Indazole, a bicyclic aromatic heterocycle, can exist in multiple tautomeric forms due to the migration of a proton between its two nitrogen atoms, a process known as annular tautomerism.[1][5] The most common forms are the 1H- and 2H-tautomers, with the 3H-tautomer being less common.[4][6][7] The relative stability of these tautomers is influenced by the electronic nature and position of substituents on the indazole ring.[8]

From a drug development perspective, the tautomeric state of an indazole derivative is of paramount importance. Different tautomers can exhibit distinct:

-

Pharmacological Profiles: The spatial arrangement of hydrogen bond donors and acceptors changes between tautomers, leading to different binding interactions with biological targets.

-

Physicochemical Properties: Tautomers can differ in their lipophilicity, solubility, and pKa, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Synthetic Reactivity: The position of the N-H proton dictates the regioselectivity of N-alkylation and other substitution reactions.[9]

For this compound, the presence of an electron-withdrawing nitro group and a halogen substituent creates a unique electronic environment that influences the tautomeric equilibrium. A precise understanding of this equilibrium is crucial for predicting its reactivity and designing derivatives with desired biological activities.

Theoretical Framework: Predicting the Tautomeric Landscape

Quantum chemical calculations are invaluable tools for predicting the relative stabilities of tautomers and providing insights into their electronic properties.[10][11] Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), offer a good balance of accuracy and computational cost for studying such systems.[10][12]

The primary tautomeric forms of 3-chloro-6-nitro-indazole to consider are the 1H- and 2H-tautomers. While the 1H-tautomer of unsubstituted indazole is generally more stable, substituents can shift this equilibrium.[7][8][10][13]

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1H-Tautomer | B3LYP/6-31G | 0 (Reference) | Calculated Value |

| 2H-Tautomer | B3LYP/6-31G | Calculated Value | Calculated Value |

Note: The actual calculated values would be obtained from quantum chemistry software. Generally, for most substituted indazoles, the 1H-tautomer is thermodynamically more stable.[3][7][13]

The electron-withdrawing nature of the nitro and chloro groups is expected to influence the electron density distribution in the pyrazole ring, which in turn affects the relative stability of the tautomers.

Experimental Validation: Synthesis and Spectroscopic Characterization

Theoretical predictions must be substantiated by empirical data. This section outlines the synthesis and detailed spectroscopic analysis required to characterize the tautomeric state of this compound.

Synthesis of this compound

A reliable synthetic route to this compound is essential for obtaining high-purity material for analysis. A common method involves the chlorination of 6-nitro-1H-indazole.[14]

Experimental Protocol:

-

Dissolution: To a solution of sodium hydroxide in water, add 6-nitro-1H-indazole (1 equivalent). Heat the mixture gently until a clear red solution is formed.

-

Cooling: Cool the reaction mixture in an ice-water bath for approximately 15 minutes.

-

Chlorination: Slowly add a solution of sodium hypochlorite (e.g., 5.25% aqueous solution, 1.5 equivalents) to the cooled reaction mixture.

-

Reaction: Stir the mixture vigorously at 0°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Upon completion, carefully adjust the pH of the reaction mixture to 7 using dilute hydrochloric acid. Extract the product with ethyl acetate.

-

Workup and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.[14]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the tautomeric form of indazole derivatives.[15][16][17] The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the position of the N-H proton.

3.2.1. ¹H NMR Spectroscopy

In aprotic polar solvents like DMSO-d₆, the NH proton of the 1H-tautomer typically appears as a broad singlet at a downfield chemical shift (often >13 ppm).[14] The protons on the benzene ring will exhibit a characteristic splitting pattern. For this compound, one would expect to observe signals for H4, H5, and H7.

3.2.2. ¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, C3a, and C7a, are diagnostic for distinguishing between 1H- and 2H-isomers.[15][17] In cases of rapid tautomerization in solution, ¹³C NMR spectra may show broadened signals or an average of the signals for the two forms.[18] Solid-state NMR (CP-MAS) can be employed to study the tautomeric form in the solid state, where intermolecular interactions may favor a single tautomer.[18]

Table 2: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H (NH) | DMSO-d₆ | ~14.01 (s, 1H)[14] |

| ¹H (Aromatic) | DMSO-d₆ | ~8.50 (m, 1H), ~8.02 (m, 1H), ~7.93 (m, 1H)[14] |

| ¹³C (C3) | DMSO-d₆ | Expected Value |

| ¹³C (C6) | DMSO-d₆ | Expected Value |

Note: Specific assignments of the aromatic protons would require 2D NMR techniques like COSY and HSQC.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including the precise location of the N-H proton, thereby definitively identifying the tautomer present in the crystalline state.[19][20] This technique has been used to confirm the structures of various substituted indazoles.[1][21][22][23]

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium of this compound is not static and can be influenced by several factors:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the relative stability of tautomers.[24][25] Polar protic solvents may stabilize one tautomer over another through hydrogen bonding.[26][27]

-

pH: The acidity or basicity of the medium can lead to the formation of anionic or cationic species, which can alter the tautomeric preference.

-

Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process.[18]

-

Substitution: As previously mentioned, the electronic properties of other substituents on the indazole ring play a crucial role in determining the dominant tautomer.[8]

Conclusion and Future Perspectives

This guide has provided a detailed overview of the tautomerism of this compound, from theoretical predictions to experimental verification. A thorough characterization of the tautomeric behavior of this and other indazole derivatives is a critical step in the drug discovery process. Future research in this area could involve:

-

Advanced Computational Studies: Employing higher levels of theory to more accurately model the influence of solvent and substituents on the tautomeric equilibrium.

-

Solid-State Characterization: In-depth analysis using solid-state NMR and X-ray crystallography to understand the effects of crystal packing on tautomer preference.

-

Biological Evaluation of Tautomerically Locked Analogs: Synthesizing N-methylated derivatives to "lock" the indazole in the 1-methyl and 2-methyl forms and evaluating their biological activity to deconvolute the contribution of each tautomer to the observed pharmacology.[28]

By integrating computational and experimental approaches, researchers can gain a deeper understanding of the structure-activity relationships of indazole-based compounds, ultimately leading to the development of more effective and safer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 15. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The nuclear magnetic resonance spectra of substituted indazoles (1967) | E.B. Dennler | 4 Citations [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 1-Allyl-3-chloro-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. researchgate.net [researchgate.net]

- 26. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

Navigating the Synthesis and Handling of 3-Chloro-6-nitro-1H-indazole: A Technical Guide for Researchers

For research scientists and professionals in drug development, the synthesis and application of novel heterocyclic compounds are foundational to innovation. Among these, 3-Chloro-6-nitro-1H-indazole stands out as a versatile intermediate, particularly in the exploration of new therapeutic agents, such as those with antileishmanial properties.[1] However, its utility is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a laboratory setting.

Understanding the Hazard Profile: A Proactive Approach to Safety

Based on the GHS classifications of analogous compounds such as 6-nitro-1H-indazole, it is prudent to handle this compound as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

Carcinogenicity: Suspected of causing cancer.[3]

A thorough risk assessment is paramount before any experimental work is initiated.

Prudent Laboratory Practices: A Step-by-Step Protocol for Safe Handling

Adherence to a strict handling protocol is non-negotiable. The following steps are designed to mitigate risks at every stage of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is fundamental to safe handling. The following should be considered the minimum requirement:

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |

| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential fire hazards. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization. |

Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to isolate the researcher from the hazardous substance.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

Safe Handling Workflow

The following diagram outlines the logical flow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Chemical Properties and Storage: Ensuring Stability and Integrity

Understanding the physicochemical properties of this compound is crucial for its proper storage and to anticipate its behavior in reactions.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₄ClN₃O₂ | [4] |

| Molecular Weight | 197.58 g/mol | [5] |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] | [2] |

To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Emergency Procedures: A Rapid and Effective Response Plan

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response Protocol

References

- 1. Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to 3-Chloro-6-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-nitro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The document delves into the historical context of its discovery, detailed synthetic protocols, physicochemical properties, and its significant applications in modern drug development. Particular emphasis is placed on its role as a precursor for novel antileishmanial agents targeting trypanothione reductase and its emerging potential in the development of kinase inhibitors for oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and serotonin 5-HT3 receptor antagonist properties.[3] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement.

Within this important class of compounds, this compound has emerged as a particularly valuable building block. The presence of a chloro group at the 3-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the nitro group at the 6-position acts as a strong electron-withdrawing group, influencing the reactivity of the entire ring system and offering a potential site for further chemical modification.

Discovery and History

While the first synthesis of the parent indazole molecule was reported by Emil Fischer in the late 19th century, the specific history of this compound is less definitively documented in early literature.[4] Its emergence as a key synthetic intermediate is closely tied to the broader expansion of indazole chemistry and the growing interest in nitro-substituted heterocycles for pharmaceutical applications in the mid to late 20th century. The CAS number for this compound is 50593-68-5, suggesting its formal registration and widespread availability from the 1970s onwards.[5] Its utility as a precursor for more complex molecules has led to its inclusion in numerous patents and research articles, particularly from the early 2000s, coinciding with the rise of targeted therapies in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 50593-68-5 | [5] |

| Molecular Formula | C₇H₄ClN₃O₂ | [6] |

| Molecular Weight | 197.58 g/mol | [6] |

| Appearance | Typically a yellow or brown solid | [5] |

| Melting Point | Data for the parent compound is not consistently reported. A derivative, 1-allyl-3-chloro-6-nitro-1H-indazole, has a melting point of 351 K (78 °C). | |

| Solubility | Expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents such as ethyl acetate and THF.[7] | |

| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 14.01 (s, 1H, NH), 8.50 (m, 1H), 8.02 (m, 1H), 7.93 (m, 1H) | [5] |

| ¹³C NMR | Spectral data is available and shows characteristic shifts for the substituted indazole ring. | [8] |

| Mass Spectrum (DCI/NH₃) | m/z 197 [M+H]⁺ | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-methyl-5-nitroaniline. The first step involves the formation of the indazole ring to yield 6-nitro-1H-indazole, followed by chlorination at the 3-position.

Step 1: Synthesis of 6-nitro-1H-indazole

The synthesis of 6-nitro-1H-indazole from 2-methyl-5-nitroaniline is a well-established procedure. A common method involves a diazotization reaction followed by cyclization.

-

Diazotization: Dissolve 2-methyl-5-nitroaniline in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.

-

Cyclization: The resulting diazonium salt intermediate will spontaneously cyclize to form 6-nitro-1H-indazole.

-

Work-up: The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

The chlorination of 6-nitro-1H-indazole at the 3-position is a key transformation. This reaction is typically carried out using a chlorinating agent in a basic medium.

-

Deprotonation: To a solution of sodium hydroxide in water, add 6-nitro-1H-indazole (1 equivalent). Heat the mixture until a clear, red-colored solution is formed, indicating the deprotonation of the indazole nitrogen.

-

Cooling: Cool the reaction mixture in an ice-water bath for approximately 15 minutes.

-

Chlorination: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, approximately 1.5 equivalents) to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture continuously at 0 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Upon completion, adjust the pH of the reaction mixture to 7 with dilute hydrochloric acid. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with distilled water, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid. This procedure has been reported to yield the product in high purity (92% yield).[5]

Applications in Drug Discovery

This compound is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. Its primary use has been in the development of antileishmanial agents, with emerging interest in its application for crafting kinase inhibitors.

Antileishmanial Agents: Targeting Trypanothione Reductase

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. A key enzyme in the parasite's defense against oxidative stress is trypanothione reductase (TR). This enzyme is absent in humans, making it an attractive and specific target for drug development.

This compound serves as a scaffold for the synthesis of novel TR inhibitors. Through 1,3-dipolar cycloaddition reactions, the indazole core can be functionalized with other heterocyclic moieties like 1,2,3-triazoles and isoxazoles to generate a library of potential drug candidates.[9][10]

Derivatives of this compound have been shown to bind to the active site of Leishmania trypanothione reductase.[9][10] Molecular docking studies have revealed that these compounds can form stable interactions within the enzyme's active site, inhibiting its function.[9][10] By inhibiting TR, the parasite's ability to mitigate oxidative damage is compromised, leading to cell death.

References

- 1. 1H-Indazole, 3-chloro-6-nitro- | SIELC Technologies [sielc.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation - Google Patents [patents.google.com]

- 5. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-6-nitro-1H-indazole

Introduction: The Versatile Scaffolding of 3-Chloro-6-nitro-1H-indazole in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic framework in the landscape of medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[2][3] Among the various substituted indazoles, this compound stands out as a particularly versatile and valuable starting material for the synthesis of a diverse library of derivatives. Its strategic functionalization at the C3-chloro and N1-H positions, along with the potential for modification of the nitro group, provides medicinal chemists with a powerful platform for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various derivatives from this compound. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for their synthetic endeavors.

Core Synthetic Strategies for Derivatization

The chemical reactivity of this compound allows for several key transformations to generate a wide array of derivatives. The primary reaction sites are the N1-position of the indazole ring and the C3-position bearing the chloro substituent. The principal synthetic routes include:

-

N-Alkylation/Arylation: Introduction of various alkyl or aryl groups at the N1 position.

-

Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds at the C3 position.

-

Nucleophilic Aromatic Substitution (SNA r): Displacement of the C3-chloro group with various nucleophiles.

-

Cycloaddition Reactions: Utilization of N-alkenyl or N-alkynyl derivatives to construct novel heterocyclic systems.

The following sections will delve into the specifics of these synthetic pathways, providing detailed protocols and mechanistic insights.

I. N-Alkylation of this compound: A Gateway to Diverse Functionality

N-alkylation is often the initial step in the derivatization of this compound, as it not only introduces new functional groups but can also influence the reactivity of the entire molecule. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration, though with the indazole scaffold, the 1H-tautomer is generally more stable and its alkylation products are often predominant.[1][4]

Underlying Principles of N-Alkylation

The N-alkylation of indazoles typically proceeds via an SN2 mechanism, where the deprotonated indazole nitrogen acts as a nucleophile, attacking an alkyl halide or other suitable electrophile. The choice of base and solvent system is crucial for achieving high yields and, in some cases, for controlling regioselectivity.[4] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently employed. The use of a phase-transfer catalyst, like tetra-n-butylammonium bromide (TBAB), can enhance the reaction rate and yield by facilitating the transfer of the indazolide anion from the solid phase to the organic phase.[1][3]

Experimental Protocol: Synthesis of 1-Allyl-3-chloro-6-nitro-1H-indazole

This protocol details the synthesis of a key intermediate for subsequent cycloaddition reactions.[1][5]

Materials:

-

This compound

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (5 mmol) in THF (40 ml), add potassium carbonate (10 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.5 mmol).[5]

-

Add allyl bromide (10 mmol) to the reaction mixture.[5]

-

Stir the mixture at room temperature for 24 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (9:1) solvent system to yield the desired 1-allyl-3-chloro-6-nitro-1H-indazole as yellow crystals.[5]

Expected Yield: ~50%[5]

| Parameter | Value | Reference |

| Molar Ratio (Indazole:Allyl Bromide:K₂CO₃) | 1:2:2 | [5] |

| Catalyst | Tetra-n-butylammonium bromide (TBAB) | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Time | 24 hours | [5] |

| Temperature | Room Temperature | [5] |

| Purification | Silica Gel Chromatography (Hexane:Ethyl Acetate 9:1) | [5] |

II. Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the C3-position of this compound. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for creating C(sp²)-C(sp²) bonds by reacting an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base.[6][7] This reaction is highly valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[8]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[6]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent system is critical for optimizing the reaction efficiency.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[9][10] This reaction has become a cornerstone of modern synthetic chemistry due to its broad applicability and functional group tolerance, offering a significant improvement over classical methods for C-N bond formation.[9]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11] The choice of a suitable phosphine or N-heterocyclic carbene (NHC) ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[11] A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

III. Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to displace the C3-chloro group with a variety of nucleophiles. This reaction is particularly feasible for this compound due to the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.[12][13]

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13]

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for the reaction to proceed.[13]

-

Elimination of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The electron-withdrawing nitro group must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[13] In this compound, the nitro group is in a favorable position for this stabilization.

IV. Cycloaddition Reactions: Building Novel Heterocyclic Scaffolds

The N-alkenyl and N-alkynyl derivatives of this compound serve as excellent precursors for 1,3-dipolar cycloaddition reactions.[3][14] These reactions allow for the construction of more complex heterocyclic systems, such as isoxazolines, isoxazoles, and triazoles, fused to the indazole core.[3][15]

Protocol for the Synthesis of Isoxazoline Derivatives

This protocol describes a 1,3-dipolar cycloaddition reaction between an N-allyl-3-chloro-6-nitro-1H-indazole and a nitrile oxide.

Materials:

-

1-Allyl-3-chloro-6-nitro-1H-indazole

-

Aryl aldehyde

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium bicarbonate)

-

Solvent (e.g., ethanol)

Procedure:

-

Prepare the nitrile oxide in situ from the corresponding aryl aldoxime (generated from the aryl aldehyde and hydroxylamine hydrochloride).

-

In a separate flask, dissolve 1-Allyl-3-chloro-6-nitro-1H-indazole in a suitable solvent.

-

Slowly add the in situ generated nitrile oxide solution to the solution of the N-allyl indazole derivative.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired isoxazoline derivative.

| Reaction Type | Dipolarophile | Dipole | Resulting Heterocycle |

| 1,3-Dipolar Cycloaddition | N-Allyl-3-chloro-6-nitro-1H-indazole | Nitrile Oxide | Isoxazoline |

| 1,3-Dipolar Cycloaddition | N-Propargyl-3-chloro-6-nitro-1H-indazole | Nitrile Oxide | Isoxazole |

| "Click" Chemistry | N-Propargyl-3-chloro-6-nitro-1H-indazole | Organic Azide | 1,2,3-Triazole |

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The strategic application of N-alkylation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cycloaddition reactions provides access to a vast chemical space of novel indazole derivatives. The protocols and principles outlined in this guide are intended to empower researchers to explore the full potential of this important scaffold in their drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. 1-Allyl-3-chloro-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel this compound derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies | Semantic Scholar [semanticscholar.org]

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 3-Chloro-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic N-alkylation of indazoles is a critical step in the synthesis of these bioactive molecules, yet it presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of regioisomeric mixtures.[2][3][4] This application note provides a comprehensive and detailed protocol for the N-alkylation of 3-chloro-6-nitro-1H-indazole, a versatile intermediate in drug discovery. We will delve into the mechanistic underpinnings of regioselectivity, offering a robust, field-proven methodology to selectively obtain the desired N-alkylated product. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis, purification, and characterization of these important compounds.

Introduction: The Significance of N-Alkylated Indazoles

Indazoles and their N-alkylated derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The specific regioisomer of the N-alkylated indazole can have a profound impact on its pharmacological profile. Therefore, the ability to selectively synthesize either the N-1 or N-2 alkylated product is of paramount importance. The this compound is a particularly useful starting material, with the chloro and nitro groups serving as versatile handles for further functionalization. This guide will focus on providing a detailed, reproducible protocol for its N-alkylation, a key transformation in the synthesis of novel drug candidates.

The Mechanistic Dichotomy: N-1 versus N-2 Alkylation

The regioselectivity of indazole alkylation is a fascinating interplay of thermodynamics, kinetics, and steric and electronic effects.[5][6] The two nitrogen atoms of the indazole ring, N-1 and N-2, are both nucleophilic and can be alkylated.

The 1H-indazole tautomer is generally the more thermodynamically stable form.[7] Alkylation at the N-1 position leads to a benzenoid-type structure, which is typically more stable than the quinonoid-type structure of the N-2 alkylated product.[8] Consequently, reaction conditions that allow for thermodynamic equilibrium often favor the formation of the N-1 isomer.[4]

Conversely, the N-2 position can be more sterically accessible and, in some cases, the kinetically favored site of attack. The choice of base, solvent, and the nature of the substituents on the indazole ring can all influence the N-1/N-2 ratio.[5] For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby promoting N-2 alkylation.[6][9]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the N-alkylation of this compound.

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol is optimized for the selective N-alkylation of this compound. The choice of base and solvent is critical for achieving high regioselectivity. Here, we present a method that generally favors the formation of the N-1 isomer, which is often the thermodynamically preferred product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| This compound | ≥98% | Commercially available | Ensure dryness before use. |

| Alkyl halide (e.g., Allyl bromide) | Reagent grade | Commercially available | Use freshly opened or distilled. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercially available | Flame-dry before use for best results. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Use from a sealed bottle. |

| Tetra-n-butylammonium bromide (TBAB) | Reagent grade | Commercially available | Optional phase-transfer catalyst. |

| Ethyl acetate (EtOAc) | ACS grade | Commercially available | For extraction and chromatography. |

| Hexanes | ACS grade | Commercially available | For chromatography. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | - | Prepared in-house | For quenching. |

| Brine (Saturated aq. NaCl) | - | Prepared in-house | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Commercially available | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.2 M). Add anhydrous powdered potassium carbonate (K₂CO₃, 2.0 equiv) and tetra-n-butylammonium bromide (TBAB, 0.1 equiv).

-

Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (e.g., allyl bromide, 1.2 equiv) dropwise at room temperature.[10][11][12]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-